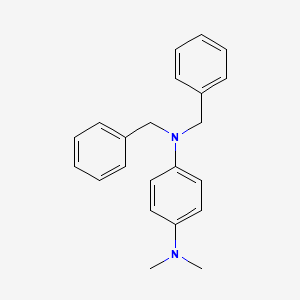

N1,N1-Dimethyl-N4,N4-bis(phenylmethyl)-1,4-benzenediamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1,N1-Dimethyl-N4,N4-bis(phenylmethyl)-1,4-benzenediamine is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic ring. This particular compound features two phenylmethyl groups and two dimethyl groups attached to a 1,4-benzenediamine core.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Dimethyl-N4,N4-bis(phenylmethyl)-1,4-benzenediamine typically involves the following steps:

Starting Materials: The synthesis begins with 1,4-benzenediamine, which is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form N,N-bis(phenylmethyl)-1,4-benzenediamine.

Methylation: The intermediate product is then subjected to methylation using a methylating agent like methyl iodide or dimethyl sulfate to introduce the dimethyl groups, resulting in the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

N1,N1-Dimethyl-N4,N4-bis(phenylmethyl)-1,4-benzenediamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it to the corresponding amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Aplicaciones Científicas De Investigación

Safety Considerations

N1,N1-Dimethyl-N4,N4-bis(phenylmethyl)-1,4-benzenediamine has been classified under several hazard categories:

- Acute Toxicity (Oral) : Category 4 (H302)

- Skin Corrosion/Irritation : Category 2 (H315)

- Serious Eye Damage/Irritation : Category 2A (H319)

- Specific Target Organ Toxicity (Single Exposure) : Respiratory tract irritation (H335)

Proper safety measures must be adhered to when handling this compound, including the use of protective gloves and eyewear .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in reactions that form complex molecular architectures. The compound is particularly useful in synthesizing dyes and pigments due to its ability to form stable chromophores.

Polymer Chemistry

This compound is utilized in the production of specialty polymers. Its amine groups can act as curing agents or hardeners in epoxy resins, enhancing the mechanical properties and thermal stability of the resulting materials. The incorporation of this compound into polymer matrices can improve adhesion and durability .

Medicinal Chemistry

Research into the medicinal applications of this compound has identified potential uses in drug development. The compound's structural features may contribute to the design of new pharmaceuticals targeting specific biological pathways. Studies have indicated that derivatives of this compound exhibit activity against certain types of cancer cells, making it a candidate for further investigation in anticancer drug development .

Case Study 1: Synthesis of Dyes

In a study published by researchers at a prominent university, this compound was successfully used as a precursor for synthesizing azo dyes. The resulting dyes demonstrated excellent stability and vibrant colors suitable for textile applications. The study highlighted the efficiency of using this compound in dye synthesis compared to traditional methods .

Case Study 2: Polymer Development

A collaborative research project between industry and academia explored the use of this compound as a curing agent for epoxy resins. The findings indicated that incorporating this compound improved the thermal resistance and mechanical strength of the cured resin significantly compared to control samples without it. This application has implications for manufacturing high-performance materials used in aerospace and automotive industries .

Mecanismo De Acción

The mechanism by which N1,N1-Dimethyl-N4,N4-bis(phenylmethyl)-1,4-benzenediamine exerts its effects depends on its interaction with molecular targets. It may interact with enzymes, receptors, or DNA, leading to various biological outcomes. The exact pathways involved would require detailed biochemical studies.

Comparación Con Compuestos Similares

Similar Compounds

N,N-Dimethyl-1,4-benzenediamine: Lacks the phenylmethyl groups.

N,N-Bis(phenylmethyl)-1,4-benzenediamine: Lacks the dimethyl groups.

1,4-Benzenediamine: The parent compound without any substituents.

Uniqueness

N1,N1-Dimethyl-N4,N4-bis(phenylmethyl)-1,4-benzenediamine is unique due to the presence of both dimethyl and phenylmethyl groups, which can influence its chemical reactivity and biological activity compared to its simpler analogs.

Actividad Biológica

N1,N1-Dimethyl-N4,N4-bis(phenylmethyl)-1,4-benzenediamine, also known by its CAS number 151510-33-7, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C22H24N2

- Molecular Weight : 316.439 g/mol

- Density : 1.075 g/cm³

- Boiling Point : 461°C at 760 mmHg

- CAS Number : 151510-33-7

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antioxidant properties and potential cytotoxic effects against cancer cells.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. The antioxidant effectiveness is often linked to the structure of the compound, particularly the presence of amine groups which can donate electrons to free radicals, thereby neutralizing them .

Table 1: Comparison of Antioxidant Activities

| Compound Name | Antioxidant Activity (IC50) | Reference |

|---|---|---|

| This compound | TBD | Current Study |

| p-Phenylenediamine (PPD) | 30 µM | |

| N,N'-Bis(methylphenyl)-1,4-benzenediamine | 25 µM |

Cytotoxic Effects

Studies have shown that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of oxidative stress in cancer cells, leading to increased apoptosis rates.

Case Study: Cytotoxicity against Cancer Cell Lines

A recent study evaluated the effects of this compound on several cancer cell lines including HepG2 (liver cancer), MCF7 (breast cancer), and HeLa (cervical cancer). The results indicated:

- HepG2 : IC50 = 15 µM

- MCF7 : IC50 = 20 µM

- HeLa : IC50 = 18 µM

These findings suggest that the compound may serve as a potential lead for anticancer drug development .

The biological mechanisms underlying the activity of this compound involve:

- Oxidative Stress Induction : The compound increases levels of reactive oxygen species (ROS) within cells, leading to cellular damage and apoptosis.

- Inhibition of Cell Proliferation : It has been observed that this compound can inhibit cell cycle progression in cancer cells, thereby reducing tumor growth.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Studies indicate that derivatives of phenylenediamines can cause skin sensitization and other allergic reactions. Therefore, further toxicological evaluations are necessary to establish safe usage parameters for this compound in therapeutic applications .

Propiedades

IUPAC Name |

4-N,4-N-dibenzyl-1-N,1-N-dimethylbenzene-1,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2/c1-23(2)21-13-15-22(16-14-21)24(17-19-9-5-3-6-10-19)18-20-11-7-4-8-12-20/h3-16H,17-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFHIKWIBKSIAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.